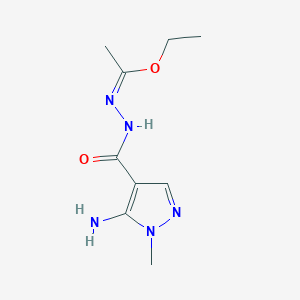
(E)-ethyl N'-5-amino-1-methyl-1H-pyrazole-4-carbonylacetohydrazonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate involves several steps. One common synthetic route starts with the reaction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with chloro(triphenyl)methane to form 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. This intermediate is then reacted with hydrogen peroxide and sodium hydroxide to yield 1-methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxamide. The carboxamide undergoes Hofmann rearrangement in the presence of PhI(OAc)2 and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by condensation with N-(tert-butoxycarbonyl)ethylenediamine (Boc-EDA) to obtain the final product .
Analyse Des Réactions Chimiques
Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form more complex structures.
Applications De Recherche Scientifique
Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate involves its interaction with various molecular targets. The compound’s pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interact with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate is unique due to its specific substitution pattern on the pyrazole ring. Similar compounds include:
1-Methyl-5-amino-1H-pyrazole-4-carboxamide: Shares the pyrazole core but differs in the functional groups attached.
Ethyl 1-methyl-5-amino-1H-pyrazole-4-carboxylate: Another similar compound with different ester functionality.
1-Methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carbonitrile: An intermediate in the synthesis of the target compound.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate.
Propriétés
Formule moléculaire |
C9H15N5O2 |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
ethyl (1Z)-N-(5-amino-1-methylpyrazole-4-carbonyl)ethanehydrazonate |
InChI |
InChI=1S/C9H15N5O2/c1-4-16-6(2)12-13-9(15)7-5-11-14(3)8(7)10/h5H,4,10H2,1-3H3,(H,13,15)/b12-6- |
Clé InChI |
LKBDLUGBWAFBBL-SDQBBNPISA-N |
SMILES isomérique |
CCO/C(=N\NC(=O)C1=C(N(N=C1)C)N)/C |
SMILES canonique |
CCOC(=NNC(=O)C1=C(N(N=C1)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13726102.png)
![6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13726103.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)


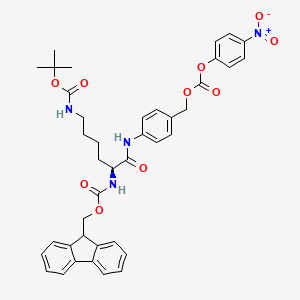
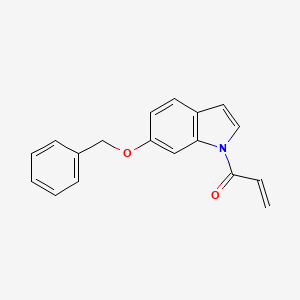
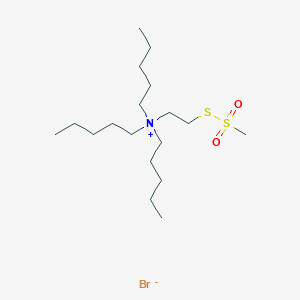
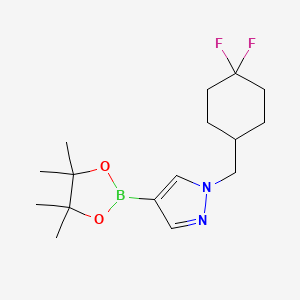


![2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B13726189.png)
![2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13726190.png)
